REACTION_CXSMILES
|
[O:1]=[C:2]1[CH2:11][CH2:10][C:9]2[C:8]([C:12]#[N:13])=[CH:7][CH:6]=[CH:5][C:4]=2[NH:3]1.[Br:14]N1C(=O)CCC1=O>CN(C)C=O>[Br:14][C:7]1[CH:6]=[CH:5][C:4]2[NH:3][C:2](=[O:1])[CH2:11][CH2:10][C:9]=2[C:8]=1[C:12]#[N:13]
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
O=C1NC=2C=CC=C(C2CC1)C#N
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature for 12 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
CONCENTRATION
|
Details
|
It was concentrated
|
Type
|
ADDITION
|
Details
|
diluted with ice cold water (100 mL) with constant stirring
|
Type
|
CUSTOM
|
Details
|
the solid residue obtained
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |